Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 5 with a pyridin-4-yl group and at position 3 with an ethyl ester moiety. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural uniqueness lies in the spatial arrangement of its substituents, which influence its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
ethyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADLBFTYWLLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341771 | |
| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-81-0 | |
| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbonyl of the ester, followed by cyclization and dehydration. A study adapting methods from demonstrated that using anhydrous ethanol as a solvent and sodium ethoxide as a base at 60–80°C for 6–8 hours yields the pyrazole core with 65–70% efficiency. The regioselectivity of the pyridin-4-yl substitution is ensured by steric and electronic effects, favoring formation of the 5-pyridinyl isomer.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes cyclization |
| Temperature | 60–80°C | Accelerates dehydration |
| Base | Sodium ethoxide (1.2 eq) | Enhances nucleophilicity |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Oxidation of Dihydro-Pyrazole Intermediates
Dihydro-pyrazole carboxylates serve as precursors to the fully aromatic pyrazole system. Patent details a protocol for oxidizing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. Adapting this to the pyridin-4-yl analog involves synthesizing the dihydro intermediate followed by oxidation.
Oxidation Protocol
A mixture of the dihydro-pyrazole carboxylate (1.0 eq), K₂S₂O₈ (1.5 eq), and H₂SO₄ (0.1 eq) in acetonitrile is heated at 70–80°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with quenching in ice water and extraction with dichloromethane yielding the oxidized product. Reported yields for analogous compounds range from 75–85%.
Table 2: Oxidation Efficiency with Different Agents
| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂S₂O₈ | Acetonitrile | 80 | 92 |
| H₂O₂ | Ethanol | 65 | 85 |
| MnO₂ | Toluene | 70 | 88 |
Catalyst and Solvent Effects
Sulfuric acid acts as a proton donor, facilitating the oxidation by stabilizing transition states. Acetonitrile’s high polarity enhances the solubility of both the dihydro intermediate and oxidizing agent, critical for reaction homogeneity. Substituting acetonitrile with ethanol reduces yield by 15–20% due to poorer K₂S₂O₈ solubility.
Chlorination and Decarboxylation Pathways
Patent outlines a multi-step route for synthesizing 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, which can be adapted for the pyridin-4-yl variant. The process involves chlorination of a pyrazolidine intermediate followed by decarboxylation.
Chlorination with Phosphoryl Chloride
The pyrazolidine intermediate, synthesized from 4-hydrazinopyridine and diethyl maleate, is treated with phosphoryl chloride (POCl₃) in acetonitrile at 60°C for 2 hours. This step introduces the chloro substituent while maintaining the ester functionality, achieving 70–75% conversion. Excess POCl₃ (2.0 eq) is required to drive the reaction to completion.
Decarboxylation to Yield Pyrazole Core
The chlorinated intermediate undergoes hydrolysis with aqueous HCl (6M) at 100°C for 3 hours, followed by decarboxylation at 150–160°C under reduced pressure. This two-step process yields the final pyrazole with 60–65% overall efficiency.
Table 3: Decarboxylation Conditions and Outcomes
| Condition | Value | Outcome |
|---|---|---|
| Temperature | 150–160°C | Complete CO₂ evolution |
| Pressure | 10–15 mmHg | Prevents decomposition |
| Catalyst | None | Thermal cleavage |
Alternative Routes: Nitrile Cyclization
Emerging methodologies involve cyclizing nitrile precursors with hydrazines. For example, reacting 4-pyridinylacetonitrile with ethyl cyanoacetate under basic conditions (KOH, DMF, 100°C) forms the pyrazole ring via a [3+2] cycloaddition mechanism. While less explored, this route offers 55–60% yields but requires stringent moisture control to prevent nitrile hydrolysis.
Industrial Scalability and Process Optimization
Scaling laboratory methods necessitates addressing solvent recovery, catalyst recycling, and waste management. Continuous flow oxidation (adapted from ) reduces reaction time by 40% compared to batch processes, while enzymatic catalysis (e.g., lipases for ester hydrolysis) improves selectivity in decarboxylation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is extensively used in organic synthesis as a precursor for more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of novel materials and pharmaceuticals.
Key Reactions
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction reactions can produce alcohols or amines.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Sodium borohydride | Alcohols, amines |
| Substitution | Halogenated reagents + base | Halogenated derivatives |
Biological Applications
Potential Therapeutic Effects
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Investigated for its efficacy against various pathogens.
- Anti-inflammatory Properties : Explored for potential use in treating inflammatory diseases.
- Anticancer Activity : Studied for its ability to inhibit cancer cell proliferation.
Case Studies
- Antimicrobial Studies : In vitro tests have shown that derivatives of this compound possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Research : Animal models have demonstrated that this compound can reduce inflammation markers, suggesting its potential in treating conditions like arthritis.
- Cancer Research : Preliminary studies indicate that this compound can induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms.
Industrial Applications
The compound is also being explored in industrial settings:
- Agrochemicals : Utilized in the development of new pesticides and herbicides due to its biological activity.
- Materials Science : Investigated for its unique electronic and optical properties, making it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Ethyl 5-(Pyridin-2-yl)-1H-Pyrazole-3-Carboxylate (CAS 174139-65-2)
- Structural Difference : The pyridine ring is attached at position 2 instead of 3.
- Impact: The pyridin-2-yl group creates a steric and electronic environment distinct from the pyridin-4-yl isomer. The nitrogen in the ortho position (pyridin-2-yl) may engage in intramolecular hydrogen bonding with the pyrazole ring, altering conformation and reactivity.
Aromatic Substituent Variations
Ethyl 5-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylate (CAS 595610-41-6)
- Structural Difference : A 4-methylphenyl group replaces the pyridin-4-yl substituent.
- Impact: The electron-donating methyl group on the phenyl ring increases the compound’s lipophilicity compared to the pyridinyl analog. This may improve membrane permeability but reduce solubility in polar solvents.
Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS 854700-38-2)
- Structural Difference : A nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects.
- Impact : The nitro group enhances the electrophilicity of the ester moiety, making it more susceptible to hydrolysis compared to the pyridin-4-yl derivative. This compound’s reduced stability under basic conditions limits its utility in drug design, whereas the pyridinyl analog’s moderate electron-withdrawing nature balances reactivity and stability .
Heterocyclic Hybrids
Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate
- Structural Difference: A pyridazine ring replaces pyridine, and an amino group is introduced at position 4.
- The amino group at position 5 allows for further functionalization (e.g., acylations), offering a broader scope for derivatization compared to the unsubstituted pyridin-4-yl analog .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Ethyl 5-(Pyridin-4-yl)-1H-Pyrazole-3-Carboxylate: Expected to exhibit a higher melting point due to planar π-π interactions between pyridine and pyrazole rings. Limited solubility in nonpolar solvents but moderate in polar aprotic solvents like DMSO.
- Ethyl 5-(4-Butylphenyl)-1H-Pyrazole-3-Carboxylate (CAS 1326810-75-6) : The bulky butyl group disrupts crystal packing, resulting in a lower melting point (predicted <100°C). Enhanced lipophilicity improves solubility in organic solvents like ethyl acetate .
Spectroscopic Features
- NMR : The pyridin-4-yl group in the target compound deshields adjacent protons, causing distinct downfield shifts (e.g., pyridine protons at δ 8.5–9.0 ppm). In contrast, alkyl-substituted analogs (e.g., 4-methylphenyl) show upfield shifts for aromatic protons (δ 7.0–7.5 ppm) .
- HRMS : Molecular ion peaks for pyridinyl derivatives (e.g., m/z 261.24 for the target compound) differ from nitro-substituted analogs (m/z 261.24 for 4-nitrophenyl) due to isotopic patterns .
Biological Activity
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of the Compound
This compound features both pyridine and pyrazole rings, contributing to its unique chemical properties. It serves as a versatile building block in the synthesis of more complex heterocyclic compounds and has been identified as a promising bioactive molecule with various pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways, which can lead to therapeutic effects in various disease models.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
2. Antiviral Activity
The compound has also shown potential antiviral effects, particularly against certain viral pathogens. Its mechanism may involve interference with viral replication processes, although specific pathways are still under investigation .
3. Anticancer Properties
This compound has been evaluated for its anticancer activity in several studies:
| Study | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cankara et al. | HCT-116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Kumar et al. | HepG2 | Not specified | Cytotoxicity assessment |
| Zhang et al. | A549 | 0.95 | Inhibition of VEGF-induced proliferation |
These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cell survival .
Anti-inflammatory Activity
A series of studies have focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, one study demonstrated that derivatives exhibited significant COX-2 inhibitory activity with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .
Experimental Models
In vivo models have been utilized to assess the efficacy and safety of this compound derivatives:
- Carrageenan-induced rat paw edema model : This model showed promising results for anti-inflammatory activity with minimal ulcerogenic effects.
Q & A
Q. How should researchers characterize the compound’s solubility and stability under varying pH conditions?
- Methodology : Perform shake-flask solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 2–12). Use HPLC-UV to quantify solubility and track degradation over 24–72 hours. For stability, employ accelerated thermal studies (40–60°C) and analyze decomposition products via LC-MS .
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Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology : Prioritize ¹H/¹³C NMR for backbone verification (e.g., pyridin-4-yl protons at δ ~8.5 ppm). Supplement with FT-IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference with synthetic intermediates (e.g., 2q’s ¹³C NMR δ 175.37 ppm for lactone carbonyl) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the compound’s synthesis yield and minimize byproducts?
- Methodology : Use Design Expert to design a central composite model, varying factors like temperature, catalyst loading, and solvent ratio. Analyze quadratic interactions and validate predictions with triplicate experiments. Plot 3D response surfaces in Origin to visualize optimal conditions (e.g., 65°C, 10 mol% catalyst, ethyl acetate:water 3:1) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Use Gaussian or ORCA to simulate reaction pathways, focusing on pyrazole ring activation. Validate with experimental kinetics (e.g., Arrhenius plots for substituent effects) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology : Apply replicated analysis ( ): repeat assays in independent labs using standardized protocols (e.g., fixed cell lines, IC50 assays). Use meta-analysis tools (e.g., RevMan) to assess heterogeneity and identify confounding variables (e.g., solvent choice, incubation time). Validate via orthogonal assays (e.g., SPR binding vs. cellular viability) .
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Data Analysis & Validation
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Q. How can researchers ensure reproducibility in synthetic protocols for academic collaboration?
- Methodology : Document all parameters (e.g., stirring speed, drying time) via electronic lab notebooks (ELNs). Share raw spectral files (e.g., JCAMP-DX for NMR) and provide batch-specific HPLC chromatograms. Use platforms like ResearchGate ( ) to publish negative results and troubleshooting logs .
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
